2-Methyl-1-heptanol
Overview
Description
2-Methyl-1-heptanol is a chemical compound with the molecular formula C8H18O . It has an average mass of 130.228 Da and a monoisotopic mass of 130.135757 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a chain of carbon atoms with a methyl group (CH3) attached to the second carbon atom and a hydroxyl group (OH) attached to the first carbon atom .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 179.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 48.4±6.0 kJ/mol and a flash point of 71.1±6.5 °C . The compound has a molar refractivity of 40.6±0.3 cm3, and it has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Dielectric Properties and Molecular Behavior
- Dielectric Properties in Alcohols : Studies have shown the complex permittivity of 2-Methyl-1-heptanol at various temperatures and pressures, highlighting its specific relaxation times and activation parameters. These properties are affected by the position of hydroxyl and methyl groups, which are essential in understanding liquid structure and molecular interactions in alcohols (Vij, Scaife, & Calderwood, 1981).
High-Pressure Effects on Alcohols
- Behavior Under High Pressure : Research on 4-methyl-3-heptanol, closely related to this compound, reveals significant intensity changes in the Debye process under high pressure, contrasting with other octanol isomers. This indicates differences in the formation of hydrogen-bonded supramolecular structures, crucial for understanding molecular dynamics under varying pressures (Pawlus et al., 2013).
Combustion and Emission Characteristics
- Combustion with Biodiesel Blends : A study explored the combustion and emission characteristics of a rapid compression-expansion machine using n-heptanol-methyl oleate biodiesel blends. This research is vital for developing alternative fuels and understanding the combustion behavior of heptanol derivatives (El-Seesy, Kayatas, Hawi, Kosaka, & He, 2020).
Structural and Thermal Analysis
- Calorimetric and FTIR Study : Research involving calorimetric and FTIR studies of aliphatic heptanols, including this compound, provides insights into their heat capacities and phase behavior. This is crucial for a deeper understanding of alcohol's self-association and thermal properties (Serra et al., 2016).
Biological Activity
- Pheromone Synthesis and Activity : Research on the synthesis and biological activity of 4-Methyl-3-Heptanol stereoisomers, a main component of certain pheromones, highlights the compound's significance in ecological and environmental studies. This research aids in understanding the chemical ecology of species like bark beetles (Zada et al., 2004).
Safety and Hazards
The safety data sheet for 2-Methyl-1-heptanol indicates that it is highly flammable and harmful in contact with skin or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation and drowsiness or dizziness . Protective measures include avoiding contact with skin and eyes, avoiding inhalation, ensuring adequate ventilation, and keeping away from open flames .
Mechanism of Action
Mode of Action
Based on its structure and properties, it can be inferred that it may interact with its targets through hydrogen bonding, given the presence of a hydroxyl group (oh) in its structure . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
It is known that alcohols can be metabolized in the body through various pathways, primarily in the liver, involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . The metabolites produced in these pathways can have various effects on the body.
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Like other alcohols, it may have various effects on the body, including potential effects on the nervous system and liver .
Action Environment
The action, efficacy, and stability of 2-Methyl-1-heptanol can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the rate of absorption of alcohols. Additionally, individual factors such as age, sex, genetic factors, and liver function can also influence the metabolism and effects of alcohols .
Properties
IUPAC Name |
2-methylheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESEQBMSFFHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031422 | |
Record name | 2-Methylheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60435-70-3 | |
Record name | 2-Methyl-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60435-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060435703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC9299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-heptanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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